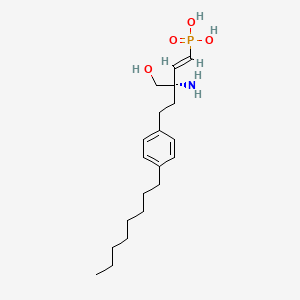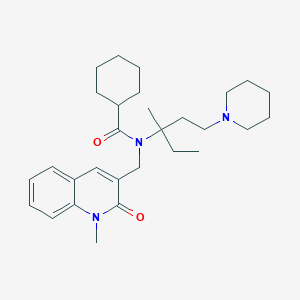![molecular formula C19H15ClF3N5O B10834987 [2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27724045-Compound-15 is a small molecular drug developed by Janssen Pharmaceutica. It is known for its antagonistic activity against the P2X purinoceptor 7 (P2RX7), a receptor involved in ATP-dependent lysis of macrophages and other immune responses .
Preparation Methods
The synthetic route for PMID27724045-Compound-15 involves several key steps. The compound’s structure includes a quinolinamine core, which is synthesized through a series of reactions involving the formation of a quinoline ring system, followed by functionalization with various substituents. The preparation methods can be classified into three main categories: pH-switch method, solvent-switch method, and catalytic method . Each method involves specific reaction conditions and reagents to achieve the desired product.
Chemical Reactions Analysis
PMID27724045-Compound-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27724045-Compound-15 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of quinolinamine derivatives. In biology, it serves as a tool for investigating the role of P2X purinoceptor 7 in immune responses. In medicine, it is being explored for its potential therapeutic effects in conditions such as joint pain and inflammation . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical processes .
Mechanism of Action
The mechanism of action of PMID27724045-Compound-15 involves its antagonistic activity against the P2X purinoceptor 7. This receptor is responsible for ATP-dependent lysis of macrophages through the formation of membrane pores permeable to large molecules. By inhibiting this receptor, PMID27724045-Compound-15 prevents the lysis of macrophages and modulates immune responses . The molecular targets and pathways involved include the calcium signaling pathway and the NLRP3 inflammasome .
Comparison with Similar Compounds
PMID27724045-Compound-15 can be compared with other similar compounds, such as other P2X purinoceptor 7 antagonists. Some of these similar compounds include A-438079, AZD9056, and GSK1482160. What sets PMID27724045-Compound-15 apart is its unique quinolinamine structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C19H15ClF3N5O |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone |
InChI |
InChI=1S/C19H15ClF3N5O/c1-10-16-12(17(25-9-24-16)14-5-7-26-27-14)6-8-28(10)18(29)11-3-2-4-13(15(11)20)19(21,22)23/h2-5,7,9-10H,6,8H2,1H3,(H,26,27)/t10-/m1/s1 |
InChI Key |
CJGMJEYIRWOWHA-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC=NC(=C2CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=NN4 |
Canonical SMILES |
CC1C2=NC=NC(=C2CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834911.png)
![1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834912.png)
![2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10834920.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834927.png)
![4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)
![4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)


![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)

![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)

![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)
